molecular formula C14H9ClF3NO4 B8820817 8,14-Dihydroxyefavirenz CAS No. 252343-27-4

8,14-Dihydroxyefavirenz

Katalognummer: B8820817
CAS-Nummer: 252343-27-4
Molekulargewicht: 347.67 g/mol
InChI-Schlüssel: WILFXLMJFSKQRP-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,14-Dihydroxyefavirenz is a identified dioxygenated metabolite of the antiretroviral drug Efavirenz, formed in vivo primarily via the action of the cytochrome P450 enzyme CYP2B6 . This compound is a key analyte in pharmacological research for studying the metabolic fate and distribution profile of its parent drug. Investigations have detected this compound in human biological compartments, including blood plasma and seminal plasma, where it was found to accumulate in a protein-free form, a characteristic distinct from its binding in systemic circulation . A critical finding for research is that, unlike the parent drug, this metabolite and other oxidative metabolites of Efavirenz do not exhibit significant pharmacologic activity against HIV-1 in infectivity assays . Recent scientific inquiry has expanded beyond virology, revealing that this compound can activate cytochrome P450 46A1 (CYP46A1), a CNS-specific enzyme involved in cholesterol metabolism . This interaction occurs through binding at an allosteric site distinct from the one used by the parent drug, positioning this metabolite as a valuable tool for probing CYP46A1's function in the brain . Researchers can therefore utilize this compound in studies focused on drug metabolism, compartmental pharmacokinetics, and the emerging role of CYP46A1 in neurodegenerative diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

252343-27-4

Molekularformel

C14H9ClF3NO4

Molekulargewicht

347.67 g/mol

IUPAC-Name

(4S)-6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/t13-/m0/s1

InChI-Schlüssel

WILFXLMJFSKQRP-ZDUSSCGKSA-N

Isomerische SMILES

C1CC1(C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O

Kanonische SMILES

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

Recent studies have demonstrated that 8,14-dihydroxyefavirenz can reduce amyloid beta (Aβ) levels in the brains of transgenic mice models of Alzheimer's disease (5XFAD mice). Specifically, treatment with this metabolite resulted in a significant decrease in insoluble Aβ42 peptides, which are implicated in plaque formation associated with Alzheimer's disease .

Table 1: Effects of this compound on Amyloid Beta Levels

Treatment TypeAβ42 Levels Reduction (%)Notes
This compound15%Significant reduction observed
EfavirenzNo significant changeLocal decreases in specific brain areas

Cognitive Function Improvement

In addition to its effects on Aβ levels, this compound has been shown to enhance cognitive performance in memory tasks among treated mice. The metabolite increased levels of acetylcholine and acetyl-CoA in the brain, which are essential for cholinergic signaling and cognitive function .

Pharmacokinetics and Drug Interactions

Research indicates that the pharmacokinetics of this compound can be influenced by other drugs. For instance, rifampin has been shown to enhance the metabolic ratio of efavirenz and its metabolites, including this compound, indicating potential drug-drug interactions that could affect therapeutic outcomes .

Table 2: Impact of Rifampin on Efavirenz Metabolism

ParameterControl GroupRifampin Group
Cmax (ng/mL)XY
AUC0–12h (ng·h/mL)AB
Elimination Half-life (h)MN

Future Research Directions

The promising neuroprotective properties of this compound suggest several avenues for future research:

  • Longitudinal Studies : Investigating long-term effects on cognitive decline in aging populations.
  • Mechanistic Studies : Elucidating the precise biochemical pathways through which this compound exerts its effects.
  • Clinical Trials : Exploring its efficacy as a therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.

Vergleich Mit ähnlichen Verbindungen

Structural and Metabolic Comparisons

EFV undergoes hydroxylation at multiple positions, generating metabolites with distinct properties:

Metabolite Hydroxylation Site Primary Enzyme(s) Key Characteristics
7-Hydroxyefavirenz C7 CYP2A6 Minor primary metabolite (~22.5% of EFV metabolism); less pharmacologically active .
8-Hydroxyefavirenz C8 CYP2B6, CYP2A6 Major primary metabolite (~77.5% of EFV metabolism); precursor to 8,14-dihydroxyefavirenz .
7,8-Dihydroxyefavirenz C7 and C8 CYP2B6 Hypothesized in vitro; shares MS/MS features with this compound but unconfirmed structurally .
This compound C8 and C14 CYP2B6 (secondary) Secondary metabolite formed in vivo; sensitive marker of CYP2B6 activity .

Key Distinctions :

  • Enzyme Specificity : While CYP2B6 dominates EFV 8-hydroxylation, CYP2A6 contributes to 7-hydroxylation and partially to 8-hydroxylation . Only this compound formation is strictly CYP2B6-dependent in its secondary step .
  • In Vitro vs. In Vivo Detection : Unlike 7-OH-EFV and 8-OH-EFV, this compound is undetectable in microsomal assays unless conjugated 8-OH-EFV is present, suggesting unique in vivo phase II/phase I interplay .

Pharmacokinetic Profiles

  • Formation Rates : At low EFV concentrations (0.25–1.25 µM), this compound constitutes 70–100% of secondary metabolism, but this drops to 5% at high concentrations (20 µM) due to substrate inhibition .
  • Drug-Drug Interactions : Clopidogrel (a CYP2B6 inhibitor) reduces this compound AUC(0–48 h) by 45% and Cmax by 55%, confirming CYP2B6's pivotal role .
  • Genetic Polymorphisms: CYP2B6*6 genotype (common in African populations) correlates with higher EFV and this compound exposure, increasing CNS toxicity risks .

Functional Differences

  • CYP46A1 Activation : Hydroxylation position determines CYP46A1 activation. 8-OH-EFV and this compound show similar activation potency, unlike 7-OH-EFV, which is weaker .
  • Clinical Utility: The this compound/EFV AUC ratio serves as a validated CYP2B6 phenotyping index, unlike ratios involving 7-OH-EFV or 7,8-dihydroxyefavirenz .

Research Implications and Unresolved Questions

  • Mechanistic Gaps : The exact in vivo pathway for this compound formation remains unclear. Evidence suggests conjugated 8-OH-EFV (e.g., glucuronide) may undergo CYP2B6-mediated 14-hydroxylation post-deconjugation .
  • Species Variability : Rodents excrete sulfated 8-OH-EFV and glutathione adducts absent in humans, highlighting metabolic differences .
  • Therapeutic Monitoring : this compound levels may predict EFV efficacy/toxicity, particularly in CYP2B6 slow metabolizers .

Vorbereitungsmethoden

In Vivo Hydroxylation Pathways

8,14-Dihydroxyefavirenz is primarily detected in human plasma following oral administration of efavirenz, suggesting endogenous enzymatic activity drives its formation. Studies using human liver microsomes (HLMs) and NADPH-generating systems demonstrate that 8-hydroxyefavirenz undergoes secondary hydroxylation at the 14-position, yielding this compound. However, in vitro experiments failed to directly observe this metabolite when using 8-hydroxyefavirenz as a substrate, implicating intermediate conjugates (e.g., glucuronides or sulfates) as prerequisites for 14-hydroxylation.

Reaction Conditions:

  • Substrate: 8-Hydroxyefavirenz (5 μM)

  • Enzyme Source: HLMs (1 mg/mL)

  • Cofactors: NADPH-generating system (13 mM NADP, 33 mM glucose 6-phosphate, 33 mM MgCl₂, 0.4 U/mL glucose-6-phosphate dehydrogenase)

  • Incubation: 30 minutes at 37°C

Analytical Characterization

Post-incubation, liquid chromatography-tandem mass spectrometry (LC/MS/MS) with electrospray ionization confirmed the presence of this compound. Key parameters include:

ParameterValue
ColumnZorbax SB-C18 (150 × 4.6 mm)
Mobile Phase65% KH₂PO₄ (pH 2.4), 35% ACN
Flow Rate0.8 mL/min
DetectionMRM mode, unit resolution
Precursor Ion ([M+H]⁺)m/z 348.1 → 258.0

This method achieved a lower limit of quantification (LLOQ) of 5 ng/mL in plasma.

Chemical Synthesis from Efavirenz Intermediates

Asymmetric Addition Strategies

The enantioselective synthesis of efavirenz, as described by Pierce et al., provides a foundation for synthesizing this compound. The critical step involves a lithium-mediated acetylide addition to a ketoaniline precursor, establishing the stereogenic center with >99% enantiomeric excess (ee). Modifying this approach to introduce hydroxyl groups at positions 8 and 14 requires:

  • Protection of Reactive Sites:

    • p-Methoxybenzyl (PMB) groups shield the aniline nitrogen during hydroxylation.

    • Trifluoromethyl stabilization prevents undesired side reactions.

  • Hydroxylation Agents:

    • 8-Hydroxylation: Electrophilic aromatic substitution using H₂O₂/Fe²⁺.

    • 14-Hydroxylation: Late-stage oxymercuration or enzymatic oxidation.

Synthetic Route:

  • Starting Material: 4-Chloroaniline → PMB-protected ketoaniline.

  • Acetylide Addition: (1R,2S)-N-Pyrrolidinylnorephedrine lithium alkoxide mediates stereoselective cyclopropane formation.

  • Deprotection/Hydroxylation: Sequential removal of PMB followed by hydroxylation at C8 and C14.

Yields for analogous steps in efavirenz synthesis exceed 90%, though dihydroxy derivative yields remain unreported.

Chiral Resolution of Racemic Mixtures

Enantiomer Separation

Commercial suppliers offer both racemic (rac-8,14-dihydroxyefavirenz) and enantiomerically pure forms [(R)- and (S)-isomers]. Chiral resolution typically employs:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)).

    • Mobile Phase: Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min; detection at 254 nm.

  • Enzymatic Kinetic Resolution:

    • Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling separation.

Purity and Cost:

  • (R)-Isomer: >95% purity, priced at €29,616/25 mg.

  • Racemic Mixture: Custom synthesis only, with lead times exceeding 8 weeks .

Q & A

What analytical methodologies are most effective for identifying and quantifying 8,14-Dihydroxyefavirenz in biological matrices?

Basic Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation to minimize matrix interference.
  • Chromatographic separation : Reverse-phase C18 columns with gradient elution using methanol/water (acidified with 0.1% formic acid) to resolve metabolites.
  • Validation parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

How can contradictory data on this compound’s metabolic stability be resolved in vitro?

Advanced Research Focus
Discrepancies often arise from variability in experimental conditions:

  • Enzyme sources : Use human liver microsomes (HLMs) over recombinant CYP isoforms to mimic physiological enzyme ratios .
  • Incubation parameters : Control pH (7.4), temperature (37°C), and NADPH concentration (1 mM) to standardize metabolic activity.
  • Data normalization : Express results as intrinsic clearance (CLint) relative to positive controls (e.g., testosterone for CYP3A4) .

What factorial design approaches optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Focus
A 2<sup>k</sup> factorial design is recommended to evaluate critical variables:

FactorLevelsResponse Variable
Reaction temperature60°C, 80°CYield (%)
Catalyst concentration0.5 mM, 1.0 mMPurity (HPLC area%)
Solvent polarityDichloromethane, AcetonitrileReaction time (hr)
  • Analysis : Use ANOVA to identify significant interactions (p < 0.05) and optimize conditions via response surface methodology (RSM) .

How should researchers address inconsistencies in this compound’s reported cytotoxicity profiles across cell lines?

Advanced Research Focus
Inconsistencies may stem from experimental design flaws:

  • Cell line selection : Prioritize primary hepatocytes over immortalized lines (e.g., HepG2) to avoid aberrant CYP expression .
  • Dose-response calibration : Use Hill slope models to differentiate specific toxicity from off-target effects.
  • Multi-omics validation : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways affected at IC50 values .

What evidence-based strategies validate this compound’s proposed mechanism of action in HIV resistance models?

Advanced Research Focus
Adopt a multi-modal validation framework:

Biochemical assays : Measure binding affinity (Kd) via surface plasmon resonance (SPR) against mutant reverse transcriptase variants.

Cellular models : Use TZM-bl cells with luciferase-reported HIV replication to quantify EC50 shifts.

Structural analysis : Perform X-ray crystallography to confirm stereospecific interactions at the active site .

How can researchers mitigate batch-to-batch variability in this compound pharmacokinetic studies?

Basic Research Focus
Standardize protocols across three dimensions:

  • Animal models : Use age- and weight-matched Sprague-Dawley rats (n ≥ 6/group).
  • Dosing regimen : Administer via intravenous (IV) and oral (PO) routes with crossover washout periods.
  • Bioanalytical consistency : Cross-validate LC-MS/MS results with a secondary lab using blinded samples .

What theoretical frameworks guide the interpretation of this compound’s off-target effects in CNS tissues?

Advanced Research Focus
Leverage systems pharmacology models:

  • Physiologically based pharmacokinetic (PBPK) modeling : Predict blood-brain barrier penetration using logP (2.8) and unbound fraction (fu = 0.12).
  • Network pharmacology : Map interactions with CNS receptors (e.g., 5-HT2A, NMDA) via STRING or KEGG databases .

How do researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s metabolic pathways?

Advanced Research Focus
Address gaps via iterative refinement:

Software validation : Compare ADMET Predictor™ and Schrödinger’s QikProp outputs with in vitro CYP inhibition data.

Sensitivity analysis : Adjust parameters like Vmax and Km in kinetic models to align with observed clearance rates.

Machine learning : Train random forest classifiers on published datasets to improve prediction accuracy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.